Reparixin L-lysine salt

Overview

Description

Reparixin L-lysine salt is a potent and noncompetitive allosteric antagonist of the interleukin-8 receptors alpha (CXCR1) and beta (CXCR2). These receptors are primarily expressed in neutrophils and play a crucial role in mediating neutrophil migration to sites of inflammation. This compound has been studied for its potential to inhibit inflammatory responses and tumor growth .

Mechanism of Action

Target of Action

Reparixin L-lysine salt primarily targets the CXCR1 and CXCR2 chemokine receptors . These receptors are specific for interleukin-8 (IL-8), a chemokine, and are mainly expressed in neutrophils . They mediate neutrophil migration to the site of inflammation and are also involved in tumor aggressive growth and metastasis of human malignant melanoma .

Mode of Action

This compound acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 . It interacts with these receptors in a non-competitive manner, blocking them in an inactive conformation . This action suppresses the receptor-induced intracellular signaling cascade and cellular response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the IL-8 signaling pathway . By inhibiting CXCR1 and CXCR2, the drug blocks a range of activities related to IL-8 signaling, including leukocyte recruitment and other inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats and dogs . The best beneficial outcome of reparixin treatment required 7-day administration either by intraperitoneal route (15 mg/kg) or subcutaneous infusion via osmotic pumps (10 mg/kg), reaching a steady blood level of 8 microg/ml .

Result of Action

This compound has multiple effects at the molecular and cellular levels. It inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . It also selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models . In spontaneously hypertensive rats, reparixin administered daily for three weeks reduces blood pressure by inhibiting hypertension-related mediators, IL-8, 12-lipoxygenase, and endothelin-1 .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy was found to be lower in cells expressing the Ile43Val CXCR1 mutant

Biochemical Analysis

Biochemical Properties

Reparixin L-lysine salt interacts with the CXCR1 and CXCR2 chemokine receptors, which are specific receptors for the chemokine interleukin-8 . These receptors are primarily expressed in neutrophils, where they mediate neutrophil migration to the site of inflammation . This compound blocks a range of activities related to IL-8 signaling, including leukocyte recruitment .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It inhibits the migration of rodent neutrophils induced by CXCL1, CXCL2, CXCL8, and CINC-1 . It also inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . Furthermore, it selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models .

Molecular Mechanism

This compound exerts its effects at the molecular level through a non-competitive allosteric interaction with CXCR1 and CXCR2 . By blocking CXCR1 and CXCR2 in an inactive conformation, it suppresses receptor-induced intracellular signaling cascades and cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a mouse model, treatment of this compound after injury significantly suppressed secondary degeneration by reducing CXC8-dependent oligodendrocyte apoptosis, migration to the injury site of neutrophils, and ED-1-positive cells .

Metabolic Pathways

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with enzymes or cofactors within these pathways .

Transport and Distribution

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with transporters or binding proteins within these pathways .

Subcellular Localization

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reparixin L-lysine salt is synthesized through a series of chemical reactions involving the coupling of (2S)-2,6-diaminohexanoic acid with (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming to enhance solubility .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Reparixin L-lysine salt undergoes noncompetitive allosteric interactions with CXCR1 and CXCR2, blocking these receptors in an inactive conformation. This suppression of receptor-induced intracellular signaling cascades and cellular responses is a key reaction mechanism .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as (2S)-2,6-diaminohexanoic acid and (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide. The reactions are typically carried out in solvents like DMSO and ethanol, with gentle warming to enhance solubility .

Major Products Formed

The primary product formed from these reactions is this compound itself, which is a potent inhibitor of CXCR1 and CXCR2 .

Scientific Research Applications

Reparixin L-lysine salt has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of interleukin-8 receptors and their role in inflammatory responses.

Biology: Investigated for its effects on neutrophil migration and apoptosis, as well as its potential to reduce inflammation and promote recovery in models of spinal cord injury and ischemic stroke

Medicine: Studied for its potential to treat conditions such as severe COVID-19 pneumonia, metastatic breast cancer, and other inflammatory diseases

Industry: Utilized in the development of new therapeutic agents targeting inflammatory pathways and cancer stem cells

Comparison with Similar Compounds

Reparixin L-lysine salt is unique in its potent and specific inhibition of CXCR1 and CXCR2. Similar compounds include:

SB225002: A selective CXCR2 antagonist that inhibits neutrophil migration but does not target CXCR1.

SCH527123: A dual CXCR1/CXCR2 antagonist with similar anti-inflammatory properties.

This compound stands out due to its high specificity and potency in inhibiting both CXCR1 and CXCR2, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433019 | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-93-7 | |

| Record name | Reparixin lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPARIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

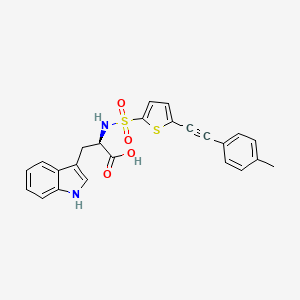

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

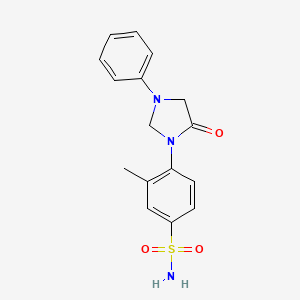

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

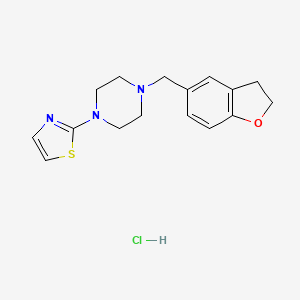

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

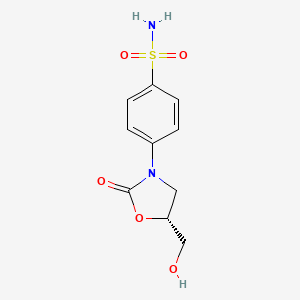

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)